Naltrexone hydrochloride

Description

Properties

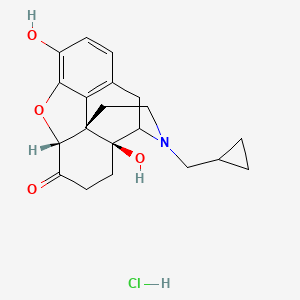

IUPAC Name |

(4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.ClH/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;/h3-4,11,15,18,22,24H,1-2,5-10H2;1H/t15?,18-,19-,20+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBRMCOKKKZVRY-RKLLIYFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3(C2CC6=C4C(=C(C=C6)O)O5)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Hydration/Dehydration Phase Behavior

Naltrexone hydrochloride exhibits complex solid-state transitions between hydrates :

| Form | Preparation Method | PXRD Peaks (2θ) | Stability Range |

|---|---|---|---|

| Tetrahydrate | Slurry (RT, aqueous) | 7.8, 12.1, 15.4 | Below 58°C |

| Dihydrate Form I | 35% RH equilibration | 11.8, 13.5, 17.2 | 20–45°C |

| Dihydrate Form II | Hot aqueous slurry (>58°C) | 11.8, 13.0, 14.3 | >58°C |

| Anhydrate | Vacuum desiccation (CaSO₄) | 9.6, 14.8, 16.7 | Hygroscopic |

DVS studies reveal reversible hydration above 60% RH, with kinetic hysteresis between adsorption/desorption cycles .

Acid/Base-Induced Degradation

Forced degradation studies demonstrate instability under extreme pH :

| Condition | Naltrexone Concentration (Initial → Final) | Major Degradants |

|---|---|---|

| 0.1N HCl | 3 mg: 101.81% → 86.89% | Noroxymorphone, ring-opened species |

| 4.5 mg: 101.93% → 88.54% | ||

| 0.1N NaOH | 3 mg: 101.81% → 92.92% | N-Oxide derivatives |

| 4.5 mg: 101.93% → 89.90% |

Degradation follows pseudo-first-order kinetics, with acid hydrolysis preferentially cleaving the 4,5-epoxide ring .

Photolytic and Thermal Stability

-

Light Sensitivity : Amber packaging required due to radical-mediated oxidation under UV/visible light .

-

Thermal Behavior :

Salt Formation and Purification

Final hydrochloride salt formation involves:

Typical purity: 99.0% by HPLC, with ≤0.3% 3-cyclopropylmethyl naltrexone .

This comprehensive profile underscores the importance of controlled synthesis and storage conditions to maintain this compound's chemical integrity.

Scientific Research Applications

Treatment of Alcohol Use Disorder

Naltrexone is primarily recognized for its role in treating alcohol dependence. It was the first medication approved in the U.S. for this purpose in nearly five decades. Research indicates that naltrexone significantly reduces alcohol consumption, relapse rates, and cravings among individuals with alcohol use disorder.

Case Study: Long-Term Efficacy

A notable case study involved a male patient who maintained abstinence from alcohol for 44 weeks while on a daily dose of 50 mg of naltrexone. His self-reported cravings decreased significantly from a score of 8 to 1 on a visual analogue scale over the treatment period, corroborated by negative breathalyzer tests and normal liver function tests .

Clinical Findings

In a large-scale study involving 865 patients across 40 treatment centers, naltrexone was shown to be safe and effective, with common side effects including nausea and headaches. The study found no new safety concerns, reinforcing the drug's viability in clinical settings .

Opioid Use Disorder

Naltrexone is also utilized in treating opioid dependence. It blocks the euphoric effects of opioids, thereby reducing cravings and preventing relapse. Clinical trials have demonstrated that naltrexone can effectively help individuals maintain abstinence from opioids.

Research Insights

A study highlighted that naltrexone significantly blunted cue-induced cravings for methamphetamine (MA) in individuals with MA dependence, suggesting its potential utility beyond traditional opioid dependence . Furthermore, a clinical trial involving a depot formulation of naltrexone showed promising results in retaining patients in treatment and achieving drug-free urine tests .

Treatment of Other Substance Use Disorders

Recent studies have explored naltrexone's effectiveness in treating other substance use disorders, including methamphetamine and cocaine dependence. For instance, naltrexone has been shown to reduce cravings during controlled cocaine administration, indicating its potential as a broad-spectrum treatment for stimulant use disorders .

Low-Dose Naltrexone (LDN) Applications

Low-dose naltrexone (LDN) has emerged as a novel treatment option for various inflammatory and autoimmune conditions, including fibromyalgia, Crohn's disease, and multiple sclerosis. Research suggests that LDN may modulate immune responses and reduce symptom severity through its action on microglia and other neuroimmune pathways .

Gambling Disorder

Naltrexone has also been investigated for its efficacy in treating gambling disorder. A preliminary study reported that participants experienced significant reductions in gambling urges when treated with naltrexone doses ranging from 50 mg to 150 mg over five months .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Naltrexone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Naltrexone Hydrochloride vs. Naloxone Hydrochloride

Key Differences :

- NTX is long-acting for maintenance therapy, while naloxone’s short half-life suits emergency overdose reversal.

- NTX is metabolized to an active metabolite (6-β-naltrexol), enhancing duration , whereas naloxone lacks active metabolites.

This compound vs. Buprenorphine Hydrochloride

Clinical Implications :

- Buprenorphine’s partial agonism stabilizes withdrawal symptoms, making it preferred for opioid tapering .

- NTX is contraindicated during active opioid use due to withdrawal risk but effective for relapse prevention .

This compound vs. Methylnaltrexone Bromide

Key Distinction :

- Methylnaltrexone’s quaternary structure restricts it to peripheral opioid receptors, making it ideal for OIC without CNS effects .

This compound in Combination Therapies

- Contrave® (NTX + Bupropion): Utilizes NTX’s opioid antagonism and bupropion’s norepinephrine/dopamine reuptake inhibition for weight loss. HPLC methods validate simultaneous quantification in formulations .

- Embeda® (NTX + Morphine) : Crushing releases NTX, reducing morphine’s euphoric effects. Bioequivalence studies confirm NTX release upon tampering .

Extended-Release Formulations

Research Findings :

Q & A

Q. What validated analytical methods are recommended for quantifying naltrexone hydrochloride in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 or C8 stationary phases and mobile phases combining water with acetonitrile/methanol is widely validated for quantifying this compound. Detection is typically performed at UV wavelengths (e.g., 210–220 nm), with limits of quantification (LOQ) as low as 0.1 µg/mL. Method validation parameters (linearity, precision, accuracy) should adhere to ICH guidelines . For example, Srikalyani et al. (2013) achieved baseline separation of naltrexone and bupropion using a C18 column and a mobile phase of phosphate buffer (pH 3.0):acetonitrile (70:30 v/v) .

Q. How does this compound interact with opioid receptors, and what experimental models validate its antagonistic activity?

Naltrexone competitively antagonizes μ-opioid receptors, blocking endogenous and exogenous opioids. In vitro binding assays (e.g., radioligand displacement using [³H]naloxone) and in vivo models (e.g., tail-flick test in rodents) confirm its potency. Studies in Wistar rats demonstrate dose-dependent suppression of opioid-induced analgesia, with pharmacokinetic profiles showing rapid absorption and hepatic metabolism to 6β-naltrexol .

Q. What are the critical purity and stability criteria for this compound in preclinical studies?

USP standards require ≤5.0% total solvents (methanol, ethanol) in anhydrous forms and ≤0.5% related impurities (e.g., naltrexone-3-β-D-glucuronide). Stability studies under accelerated conditions (40°C/75% RH) should confirm no degradation over 6 months. HPLC assays with PDA detection (e.g., 220 nm) are essential for monitoring degradation products .

Advanced Research Questions

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling address contradictions in naltrexone’s efficacy across different delivery systems?

Microneedle-assisted transdermal delivery in Yucatan minipigs shows rapid Cmax but no steady-state plasma levels, contrasting with in vitro steady-state permeation data. A diffusion-compartmental model incorporating microchannel closure kinetics and barrier thickness-dependent resistance reconciles these discrepancies. This model predicts optimal dosing intervals for sustained release .

Q. What methodological challenges arise in designing clinical trials combining this compound with bupropion for obesity management?

Key challenges include:

- Drug-drug interactions : Bupropion inhibits CYP2D6, altering naltrexone metabolism. Dose adjustments are required in hepatic impairment (e.g., max 1 tablet/day).

- Endpoint selection : Dual primary endpoints (weight loss ≥5% and improvement in cardiometabolic markers) are recommended to capture synergistic hypothalamic (appetite suppression) and mesolimbic (reward pathway) effects .

- Blinding : Bupropion’s stimulant effects may unblind studies, necessitating active placebos (e.g., low-dose caffeine) .

Q. How do formulation strategies (e.g., PLGA-PEG-PLGA in situ gels) improve naltrexone’s bioavailability and compliance in addiction therapy?

PLGA-PEG-PLGA thermosensitive gels provide sustained release over 14 days in rabbits, circumventing first-pass metabolism and poor oral compliance. In vivo studies show 90% drug release by day 10, with biocompatibility confirmed via histopathology. Key parameters include polymer molecular weight (MW 15,000–30,000 Da) and drug loading efficiency (>85%) .

Data Contradiction Analysis

Q. Why do studies report conflicting outcomes on naltrexone’s efficacy in rapid opioid detoxification (ROD)?

Variability arises from:

- Protocol heterogeneity : Anesthesia-assisted ROD (e.g., naloxone under sedation) reduces acute withdrawal but increases risks (e.g., pulmonary edema), whereas outpatient ROD has higher dropout rates .

- Patient stratification : Non-responders often have comorbid alcohol use or genetic polymorphisms in OPRM1 (μ-opioid receptor gene), reducing naltrexone binding affinity .

Q. How can researchers resolve discrepancies between in vitro and in vivo metabolite profiles of naltrexone?

In vitro hepatocyte models underestimate 6β-naltrexol formation due to low CYP3A4 expression. Coupling microsomal assays with physiologically based pharmacokinetic (PBPK) modeling improves in vitro-in vivo correlation (IVIVC). For example, rat liver microsomes incubated with naltrexone (1–100 µM) show Km values of 12.3 µM, aligning with in vivo clearance rates .

Methodological Guidelines

Q. What experimental controls are critical for receptor binding assays evaluating naltrexone analogs?

- Positive controls : Naloxone (IC50 3.2 nM for μ-receptors).

- Negative controls : Opioid-free membranes to exclude nonspecific binding.

- Radioligand specificity : Use [³H]DAMGO for μ-receptors and [³H]U69,593 for κ-receptors to confirm selectivity .

Q. How should dissolution assays be optimized for bilayer tablets containing naltrexone and bupropion?

USP Apparatus II (paddle, 50 rpm) with biorelevant media (e.g., FaSSGF pH 1.6 for gastric phase and FaSSIF pH 6.5 for intestinal phase) ensures discriminative release profiles. Acceptance criteria: ≥80% naltrexone release at 30 min and ≥75% bupropion at 45 min .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.